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The Structural Heart of Activity: A Technical Guide to Benzimidazolone Carboxamide Derivatives

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Compound of Interest		
Compound Name:	N-((1S)-1-(Aminocarbonyl)-2,2-	
	dimethylpropyl)-2,3-dihydro-3-(3-	
	hydroxy-3-methylbutyl)-2-oxo-1H-	
	benzimidazole-1-carboxamide	
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An in-depth exploration of the structure-activity relationships, experimental methodologies, and signaling pathways associated with benzimidazolone carboxamide derivatives, a promising scaffold in modern drug discovery.

Benzimidazolone carboxamide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their rigid bicyclic core provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This technical guide delves into the core principles of their structure-activity relationships (SAR), offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore their roles as potent enzyme inhibitors and receptor modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Key Biological Targets and Structure-Activity Relationship Insights

The benzimidazolone carboxamide core has been successfully exploited to develop potent and selective modulators of several key biological targets. The substitutions at the N-1, C-5 (or C-



6), and the carboxamide moiety are crucial in determining the pharmacological profile of these compounds.

Serotonin 5-HT4 Receptor Antagonists

A series of benzimidazole-4-carboxamides have been identified as potent and selective antagonists of the 5-HT4 receptor.[1] SAR studies have revealed several key structural requirements for high affinity:

- A Voluminous Substituent on the Basic Nitrogen: The presence of a large, sterically demanding group on the nitrogen atom of the amino moiety is critical for high affinity and selectivity.
- Optimal Distance: A specific distance of approximately 8.0 Å between this basic nitrogen and the aromatic ring system is a key determinant for effective binding to the 5-HT4 receptor.[1]

Subtle modifications to the benzimidazolone core and the carboxamide side chain can dramatically influence both affinity and intrinsic activity, leading to the identification of partial agonists as well as antagonists. For instance, compounds with an ethyl or cyclopropyl group at the 3-position of the benzimidazole ring tend to exhibit antagonist activity, while an isopropyl substituent at the same position can confer partial agonist properties.[2]

Table 1: SAR of Benzimidazole-4-Carboxamides as 5-HT4 Receptor Antagonists[1]

Compound	R (Substituent on basic N)	Ki (5-HT4) [nM]	pA2
12	(CH2)2-Ph	0.32	7.6
13	(CH2)3-Ph	0.11	7.9
14	(CH2)4-Ph	0.29	8.2
15	(CH2)5-Ph	0.54	7.9

Poly(ADP-ribose) Polymerase (PARP-1) Inhibitors

The benzimidazole carboxamide scaffold has proven to be a fertile ground for the development of potent PARP-1 inhibitors, which are crucial in DNA repair pathways and have significant



therapeutic potential in oncology.[3][4] Molecular modeling and 3D-QSAR studies have been instrumental in elucidating the SAR for this class of inhibitors.[3] Key findings include:

- Cyclic Amine Moieties: The incorporation of cyclic amine structures within the carboxamide side chain is a common feature of potent PARP-1 inhibitors.[3]
- Hydrogen Bonding and π -Stacking: The benzimidazole-carboxamide scaffold facilitates critical hydrogen bonding and π -stacking interactions within the nicotinamide binding site of the PARP-1 enzyme.[5]

Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide have shown remarkable potency, with some exhibiting Ki values in the low nanomolar range. For example, the introduction of a hydroxymethylphenyl group at the 2-position resulted in one of the most potent inhibitors in the series.[4]

Table 2: SAR of 2-Aryl-1H-benzimidazole-4-carboxamides as PARP-1 Inhibitors[4]

Compound	R (Substituent on Phenyl Ring)	Ki (PARP-1) [nM]
23	Н	15
78	4-CH2OH	1.6

Antimicrobial and Anti-inflammatory Agents

Benzimidazolone derivatives have also been investigated for their antimicrobial and antiinflammatory properties.[6][7][8] The antimicrobial activity is often attributed to the structural similarity of the benzimidazole core to purines, leading to the inhibition of bacterial protein and nucleic acid synthesis.[9]

In the context of anti-inflammatory action, these derivatives can interact with a variety of targets, including cyclooxygenase (COX) enzymes and cannabinoid receptors.[7][8] The nature and position of substituents on the benzimidazole ring are critical for determining the specific anti-inflammatory mechanism. For instance, a 5-carboxamide substitution can lead to antagonism of the cannabinoid receptor.[7][8]



Table 3: Antimicrobial Activity of Benzimidazolone Sulfonamide Derivatives[6]

Compound	R (Aromatic Sulfonyl Group)	MIC (μg/mL) vs. S. aureus	MIC (μg/mL) vs. E. coli
6a	6-chloropyridyl	>100	>100
6h	Phenylpropionic acid	100 (vs. M. tuberculosis)	-

Experimental Protocols

The evaluation of benzimidazolone carboxamide derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT4 receptor.

Materials:

- HeLa cell membranes expressing the human 5-HT4 receptor.
- [3H]GR113808 (radioligand).
- · Test compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail.
- Glass fiber filters.
- Scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds.



- In a 96-well plate, add the cell membranes, [3H]GR113808, and either the test compound or vehicle.
- Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for equilibrium binding.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known nonlabeled 5-HT4 ligand.
- Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki values using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay

Objective: To measure the inhibitory activity (IC50) of test compounds against the PARP-1 enzyme.

Materials:

- Recombinant human PARP-1 enzyme.
- Activated DNA (e.g., sonicated calf thymus DNA).
- NAD+ (substrate).
- [3H]NAD+.
- Histone proteins.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT).



Trichloroacetic acid (TCA).

Procedure:

- Prepare serial dilutions of the test compounds.
- In a reaction tube, combine the PARP-1 enzyme, activated DNA, and the test compound.
- Initiate the enzymatic reaction by adding a mixture of NAD+ and [3H]NAD+.
- Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
- Stop the reaction by adding ice-cold TCA to precipitate the proteins.
- Collect the precipitated proteins on glass fiber filters.
- Wash the filters with TCA to remove unincorporated [3H]NAD+.
- · Measure the radioactivity of the filters using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Bacterial or fungal strains.
- Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Test compounds.
- 96-well microtiter plates.
- Incubator.



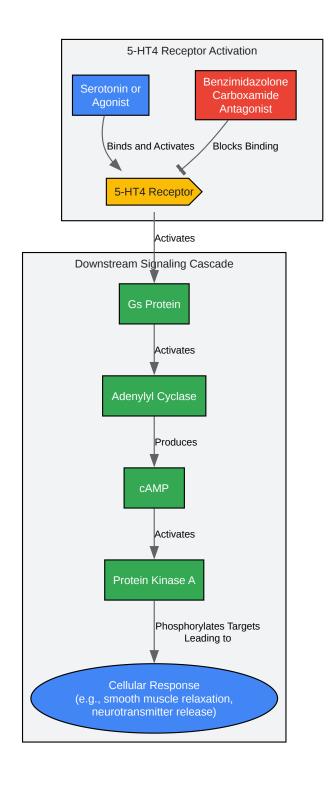
Procedure:

- Prepare a standardized inoculum of the microorganism.
- In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate growth medium.
- Inoculate each well with the standardized microbial suspension.
- Include positive (microorganism with no drug) and negative (medium only) controls.
- Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
- Visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Pathways and Processes

Understanding the context in which these compounds act is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

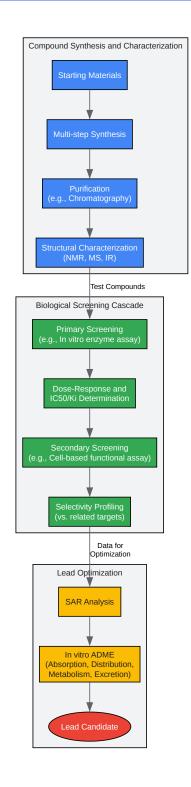




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Caption: 5-HT4 Receptor Signaling Pathway and Antagonism.





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